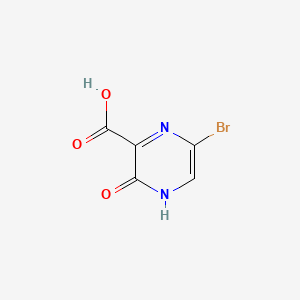

6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCUQNUHUVHRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743138 | |

| Record name | 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260667-67-1 | |

| Record name | 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-3-hydroxypyrazine-2-carboxylic acid chemical properties

An In-depth Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and its Key Derivative

This guide provides a comprehensive technical overview of this compound and its closely related, industrially significant derivative, 6-bromo-3-hydroxypyrazine-2-carboxamide. While detailed public data on the carboxylic acid is limited, the extensive documentation available for its amide analogue offers profound insights into the synthesis, reactivity, and application of this critical pyrazine scaffold. For researchers and drug development professionals, understanding the properties of the carboxamide serves as an excellent proxy for the chemical behavior of the parent acid.

Core Chemical Identity and Physicochemical Properties

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. They serve as pivotal building blocks in the synthesis of complex pharmaceutical agents. The carboxamide, in particular, is a well-documented key intermediate in the production of the antiviral drug Favipiravir.[1][2][3]

Physicochemical Data: A Comparative Overview

The following tables summarize the known properties of both the carboxylic acid and its more extensively studied carboxamide derivative.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1260667-67-1 |

| Molecular Formula | C₅H₃BrN₂O₂ |

| Molecular Weight | 202.99 g/mol |

| IUPAC Name | This compound |

Table 2: Properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide

| Property | Value | Source |

| CAS Number | 259793-88-9 | [1][4][5][6][7] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][4][7][8] |

| Molecular Weight | 218.01 g/mol | [1][8] |

| Appearance | Pale yellow to light brown solid/powder | [1][8] |

| Melting Point | 190 - 193 °C | [1] |

| Purity (by HPLC) | Typically ≥97-99% | [4][8] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [1][2] |

| IUPAC Name | 6-bromo-3-hydroxypyrazine-2-carboxamide |

Synthesis and Manufacturing Insights

The synthesis of these compounds, particularly the carboxamide, is a process optimized for yield and purity, reflecting its importance in pharmaceutical manufacturing. The primary route involves the selective bromination of a pyrazine precursor.

Optimized Bromination Protocol for 6-Bromo-3-hydroxypyrazine-2-carboxamide

The conversion of 3-hydroxypyrazine-2-carboxamide to its 6-bromo derivative is a key transformation. Early methods suffered from low yields (around 65%) and harsh conditions, requiring high temperatures (80-100 °C) in solvents like DMF.[9]

Expertise-Driven Improvement: Field-proven insights have led to significantly improved protocols. The core innovation is the precise control of the reaction system's pH. By maintaining a weakly acidic environment (pH 5.5-6.5) using acetic or phosphoric acid, the bromination can proceed under much milder temperature conditions.[9] This strategic choice minimizes the formation of side products and enhances both the purity and overall yield of the final product to approximately 80%.[9]

Step-by-Step Methodology:

-

Preparation: The starting material, 3-hydroxypyrazine-2-carboxamide (or its sodium salt), is suspended in a suitable solvent such as acetonitrile under an inert nitrogen atmosphere.

-

pH Adjustment: The mixture is cooled (10-20 °C), and an acid (e.g., acetic acid) is slowly added to adjust the pH to the optimal range of 5.5-6.5.

-

Bromination: Liquid bromine is added dropwise, with the temperature carefully controlled to remain between 5-25 °C during the addition.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like HPLC.

-

Isolation: The product is typically isolated via filtration, washed, and dried.

Diagram: Synthesis Workflow

Caption: Optimized synthesis of the target carboxamide via pH-controlled bromination.

Chemical Reactivity and Structural Behavior

The chemical personality of the 6-bromo-3-hydroxypyrazine core is defined by two key features: tautomerism and the reactivity of the carbon-bromine bond.

Lactam-Lactim Tautomerism

A fundamental property of 3-hydroxypyrazines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the oxo (lactam) form. This equilibrium influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets. The name "6-bromo-3-hydroxypyrazine-2-carboxamide" refers to the lactim form, while synonyms like "6-Bromo-3-oxo-3,4-dihydro-pyrazine-2-carboxylic acid amide" refer to the lactam form.[1]

Reactivity of the C-Br Bond: Gateway to Functionalization

The bromine atom at the 6-position is the primary site of reactivity, making the molecule an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the bromide ion by nucleophiles. This is the cornerstone of its use in drug synthesis, where the bromine is replaced with a fluorine atom to produce Favipiravir.[10] This fluorination step is often a high-yield transformation that completes the synthesis of the active pharmaceutical ingredient.

-

Palladium-Catalyzed Cross-Coupling: Bromopyrazines are versatile partners in reactions like the Suzuki-Miyaura coupling.[11] This allows for the formation of carbon-carbon bonds, enabling the synthesis of a diverse library of pyrazine derivatives with potentially novel biological activities. However, care must be taken as the pyrazine nitrogen can sometimes coordinate with and deactivate the palladium catalyst, requiring careful selection of ligands and reaction conditions.[11]

Diagram: Key Application Workflow

Caption: Conversion of the bromo-intermediate to the antiviral agent Favipiravir.

Spectral Analysis Profile

While specific spectral data for the carboxylic acid is not widely published, the characteristics of the carboxamide can be described, with logical extrapolations for the acid.

-

¹H NMR: The spectrum for the carboxamide would show a singlet for the lone proton on the pyrazine ring, two broad singlets for the -NH₂ protons of the amide, and a very broad singlet for the tautomeric OH/NH proton. For the carboxylic acid, the -NH₂ signals would be absent, replaced by a distinct, broad singlet for the carboxylic acid -COOH proton.

-

¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the pyrazine ring and the carbonyl group. The carbon attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry (MS): The key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. The presence of two peaks of nearly equal intensity (M+ and M+2), separated by two mass units, provides definitive evidence of a single bromine atom in the molecule.

-

Infrared (IR) Spectroscopy: For the carboxamide, characteristic peaks would include N-H stretches from the amide, a broad O-H stretch from the hydroxyl/lactam, and a strong C=O stretch from the amide carbonyl. For the carboxylic acid, one would expect a very broad O-H stretch from the -COOH group and a distinct C=O stretch at a slightly different wavenumber than the amide.

Application in Drug Discovery and Development

The primary and most critical application of this chemical scaffold is its role as a direct precursor to Favipiravir (T-705 or Avigan) .[1][2][3] Favipiravir is a potent, broad-spectrum antiviral agent that functions as an RNA polymerase inhibitor, making it effective against a range of RNA viruses.[10] Its development and synthesis underscore the pharmaceutical value of 6-bromo-3-hydroxypyrazine-2-carboxamide as a strategic intermediate.[2][10]

Safety, Handling, and Storage

Based on the data for the carboxamide derivative, appropriate safety protocols are necessary when handling this class of compounds.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated environment (2-8 °C) to ensure its long-term stability.[1]

Conclusion

This compound, and more specifically its well-documented amide derivative, represents a cornerstone intermediate in modern antiviral drug synthesis. Its chemical properties—governed by the tautomeric nature of the hydroxypyrazine ring and the reactivity of the C-Br bond—make it an exceptionally versatile building block. The optimized, high-yield synthesis protocols developed for the carboxamide highlight its industrial significance. For researchers in the field, a thorough understanding of this molecule's reactivity and handling is essential for leveraging its potential in the development of next-generation therapeutics.

References

-

Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

-

Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Available from: [Link]

-

Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

-

Request PDF. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

-

PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418. Available from: [Link]

-

Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

- Google Patents. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.

- Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. Available from: [Link]

-

Home Sunshine Pharma. 259793-88-9 6-Bromo-3-Hydroxypyrazine-2-Carboxamide. Available from: [Link]

Sources

- 1. 6-bromo-3-hydroxypyrazine-2-carboxamide - Protheragen [protheragen.ai]

- 2. 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 [chemicalbook.com]

- 3. 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [en.huatengsci.com]

- 4. Synthonix, Inc > 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [synthonix.com]

- 5. 259793-88-9|6-Bromo-3-hydroxypyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. indiamart.com [indiamart.com]

- 9. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and its Pharmaceutically Significant Amide Derivative

This technical guide provides a comprehensive overview of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, with a primary focus on its closely related and industrially significant derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide. While both compounds are of interest in organic synthesis, the carboxamide has garnered significant attention as a key intermediate in the manufacturing of antiviral therapeutics.

Part 1: Compound Identification and CAS Numbers

A critical point of clarification for researchers is the distinction between the carboxylic acid and the carboxamide. Though structurally similar, they are distinct chemical entities with unique identifiers.

-

This compound is identified by the CAS Number: 1260667-67-1 .[1]

-

6-Bromo-3-hydroxypyrazine-2-carboxamide is identified by the CAS Number: 259793-88-9 .[2][3][4][5][6]

Due to its pivotal role as a building block in active pharmaceutical ingredients (APIs), this guide will focus predominantly on the synthesis, properties, and applications of 6-Bromo-3-hydroxypyrazine-2-carboxamide .

Part 2: Physicochemical Properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide

Understanding the fundamental properties of this intermediate is crucial for its handling, reaction optimization, and purification. Key data is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 259793-88-9 | [2][3][4][5][6] |

| Molecular Formula | C5H4BrN3O2 | [2][3][5][6] |

| Molecular Weight | 218.01 g/mol | [2][3][5] |

| Appearance | Yellow Solid / Powder | [2] |

| Melting Point | 190 - 193 °C | [2] |

| Purity | Typically ≥97-99% | |

| IUPAC Name | 6-bromo-3-hydroxy-2-pyrazinecarboxamide | |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [2] |

Part 3: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

The primary application of 6-Bromo-3-hydroxypyrazine-2-carboxamide is as a key intermediate in the synthesis of Favipiravir, an antiviral medication.[2][7] Consequently, its efficient synthesis is of considerable industrial importance. The most common route involves the bromination of 3-hydroxypyrazine-2-amide.

Synthetic Pathway Overview

The synthesis is a direct bromination reaction where 3-hydroxypyrazine-2-amide is treated with a brominating agent. A patented method highlights the importance of pH control to achieve high yield and purity by minimizing side reactions.[8]

Caption: Role as a key intermediate in the synthesis of Favipiravir.

The conversion of the bromo- intermediate to the final fluoro- product is a critical step in the overall synthesis of Favipiravir. Efficient and high-purity synthesis of the bromo-compound is therefore essential for the economical production of the final API. [9]

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be followed. Information is derived from available Safety Data Sheets (SDS). [10][11][12] 5.1. Hazard Identification:

-

May cause skin and serious eye irritation. [12]* May cause respiratory irritation. [11]* Avoid breathing dust. [11] 5.2. Personal Protective Equipment (PPE):

-

Hand Protection: Handle with gloves that have been inspected prior to use. [11]* Eye Protection: Use safety glasses or goggles.

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. [11]* Body Protection: Wear appropriate protective clothing to avoid skin contact. [10] 5.3. Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation. [10]Use in a well-ventilated area. [10]Wash hands thoroughly after handling. [12]* Storage: Store in original, tightly sealed containers in a cool, dry place. [10][11]The compound should be stored under an inert gas like nitrogen or argon. [2] 5.4. First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [11]* In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [11]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [11]

References

-

Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. [Link]

-

Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. [Link]

-

Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

-

ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. [Link]

-

Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

- Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.

-

PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418. [Link]

- Google Patents. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.

-

PharmaCompass. This compound amide | Drug Information. [Link]

-

IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. [Link]

-

IndiaMART. 6- Bromo-3-Hydroxy Pyrazine 2-Carboxamide. [Link]

Sources

- 1. This compound | 1260667-67-1 [sigmaaldrich.com]

- 2. 6-bromo-3-hydroxypyrazine-2-carboxamide - Protheragen [protheragen.ai]

- 3. echemi.com [echemi.com]

- 4. 259793-88-9|6-Bromo-3-hydroxypyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [synthonix.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 [chemicalbook.com]

- 8. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.cn [capotchem.cn]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry. The document details a strategic multi-step synthetic pathway, commencing from readily available precursors. Each stage of the synthesis is meticulously explained, emphasizing the underlying chemical principles and rationale for experimental choices. This guide furnishes detailed, step-by-step protocols for the preparation of key intermediates, including 3-hydroxypyrazine-2-carboxamide and its subsequent bromination to 6-bromo-3-hydroxypyrazine-2-carboxamide. The final, critical step of amide hydrolysis to the target carboxylic acid is also thoroughly addressed. Furthermore, this whitepaper includes a section on the analytical characterization of the final compound, providing expected spectroscopic data. The content is structured to empower researchers with the practical and theoretical knowledge required for the successful synthesis and application of this important molecule in drug discovery and development.

Introduction: The Significance of this compound

Substituted pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Among these, this compound serves as a vital intermediate in the synthesis of complex molecules, most notably as a precursor to antiviral agents. Its utility is underscored by its role in the synthesis of favipiravir, a broad-spectrum antiviral drug.[2][3] The strategic placement of the bromine atom, the hydroxyl group, and the carboxylic acid moiety on the pyrazine ring offers multiple points for chemical modification, making it a versatile building block for the generation of compound libraries in drug discovery programs.[4]

This guide will delineate a robust and reproducible synthetic route to this compound, providing a foundation for its efficient laboratory-scale production.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step sequence starting from 3-hydroxypyrazine-2-carboxamide. This strategy involves:

-

Synthesis of 3-Hydroxypyrazine-2-carboxamide: The initial pyrazine ring formation.

-

Bromination of 3-Hydroxypyrazine-2-carboxamide: Introduction of the bromine atom at the C6 position.

-

Hydrolysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide: Conversion of the carboxamide to the final carboxylic acid.

This pathway is logical and relies on well-established chemical transformations, ensuring a high probability of success.

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

The synthesis of the initial heterocyclic core, 3-hydroxypyrazine-2-carboxamide, is achieved through the condensation of 2-aminomalonamide with a glyoxal solution.[5] This reaction is a classic method for constructing the pyrazine ring system.

Protocol:

-

In a reaction vessel equipped with a stirrer and cooling bath, suspend 2-aminomalonamide (1 equivalent) in a 20% aqueous solution of sodium hydroxide, maintaining the temperature at -10°C.

-

To this suspension, add a 40% aqueous solution of glyoxal (1.2 equivalents) dropwise over approximately 40 minutes, ensuring the temperature is maintained at or below -5°C.

-

After the addition is complete, allow the reaction mixture to stir at -5°C for an additional hour.

-

Gradually warm the mixture to room temperature (approximately 22°C) and continue stirring for 3 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to below 5°C.

-

Adjust the pH of the solution to 2 by the slow addition of 6 M hydrochloric acid.

-

The precipitated product, 3-hydroxypyrazine-2-carboxamide, is collected by filtration.

-

Wash the solid sequentially with cold water and 50% (w/w) ethanol.

-

Dry the product under vacuum to yield the desired intermediate as a solid.

Causality and Insights: The low temperature during the initial condensation minimizes side reactions of the highly reactive glyoxal. The final acidic workup protonates the hydroxypyrazine and precipitates the product from the aqueous solution.

Step 2: Bromination of 3-Hydroxypyrazine-2-carboxamide

The selective bromination at the C6 position of the pyrazine ring is a key step. The reaction is performed using liquid bromine in a suitable solvent, with careful control of the reaction pH to enhance yield and purity.[6]

Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend 3-hydroxypyrazine-2-carboxamide (1 equivalent) in acetonitrile.

-

Adjust the pH of the suspension to 5.5-6.5 by the addition of a weak acid such as acetic acid or phosphoric acid.[6]

-

Cool the reaction mixture to a temperature between 10-20°C.

-

Slowly add liquid bromine (1.07 equivalents) dropwise to the suspension, maintaining the temperature between 5-25°C.[6]

-

After the addition is complete, allow the reaction to proceed at this temperature for 2 hours, monitoring the progress by HPLC.

-

Upon completion, the reaction mixture is filtered to collect the crude product.

-

The filter cake is washed with water until the pH of the filtrate is neutral (6-7).

-

The resulting wet product is dried in an oven at 60-70°C to yield 6-bromo-3-hydroxypyrazine-2-carboxamide.

Causality and Insights: Adjusting the pH to slightly acidic conditions is crucial. It prevents the formation of undesired byproducts that can occur under more acidic or basic conditions, thus improving the overall yield and purity of the product.[6] The use of acetonitrile as a solvent provides good solubility for the starting material and is relatively inert to the reaction conditions.

Figure 2: Simplified representation of the electrophilic aromatic substitution mechanism for the bromination of the pyrazine ring.

Step 3: Hydrolysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

The final step is the hydrolysis of the carboxamide to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it typically requires milder conditions and can be less prone to side reactions on the electron-deficient pyrazine ring.

Protocol (Basic Hydrolysis):

-

In a round-bottom flask, suspend 6-bromo-3-hydroxypyrazine-2-carboxamide (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to afford this compound.

Causality and Insights: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. The subsequent elimination of ammonia (as the ammonium ion after acidification) drives the reaction to completion. Acidification of the resulting carboxylate salt is necessary to isolate the final carboxylic acid product.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region corresponding to the proton on the pyrazine ring. A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), and the carbons of the pyrazine ring.[7] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₅H₃BrN₂O₃ (217.94 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1710-1760 cm⁻¹), and characteristic absorptions for the aromatic pyrazine ring.[7] |

| Melting Point | A sharp melting point is indicative of high purity. |

| Elemental Analysis | The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the calculated values. |

Safety and Handling

-

Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.

-

General Precautions: All reactions should be carried out in a fume hood. Researchers should be familiar with the safety data sheets (SDS) for all chemicals used.

Conclusion

The synthesis of this compound presented in this technical guide provides a reliable and well-documented pathway for obtaining this valuable building block. By following the detailed protocols and understanding the underlying chemical principles, researchers in drug discovery and development can confidently produce this compound for their synthetic campaigns. The versatility of this molecule ensures its continued importance in the quest for novel therapeutics.

References

- Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 2022;10(2):288-297.

- Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.

-

PubMed. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418. Available at: [Link]

-

Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

-

Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

-

Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

-

Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Available at: [Link]

-

University of Wisconsin-Madison. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

Preclinical Research CRO. CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Google Patents. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

-

PMC. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. Available at: [Link]

-

OpenStax. 22.4 Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available at: [Link]

-

Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

IndiaMART. 6 Bromo 3 Hydroxypyrazine 2 Carboxamide at ₹ 4500/kg | API Intermediate in Bhilad | ID: 23363341412. Available at: [Link]

-

IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. Available at: [Link]

Sources

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 [chemicalbook.com]

- 3. 6-bromo-3-hydroxypyrazine-2-carboxamide - Protheragen [protheragen.ai]

- 4. This compound | 1260667-67-1 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis of Antiviral Agents: A Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and its Pivotal Role as a Synthetic Precursor

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target and its Commercially Significant Analog

In the landscape of pharmaceutical synthesis, particularly in the development of antiviral therapeutics, pyrazine derivatives serve as fundamental building blocks. The subject of this guide, 6-Bromo-3-hydroxypyrazine-2-carboxylic acid , is a specific, substituted pyrazine molecule. While direct, extensive documentation on this carboxylic acid is sparse in commercially available literature, its chemical structure allows for a precise determination of its molecular properties. It is crucial to recognize that this compound is most frequently encountered in chemical literature as a transient intermediate, rapidly converted into its more stable and synthetically versatile derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide .

This guide will first establish the theoretical properties of this compound. It will then provide a comprehensive technical overview of its closely related and pivotal analog, the carboxamide, which is a well-documented and critical intermediate in the synthesis of the antiviral drug Favipiravir.[1][2] For professionals in drug development, understanding the properties, synthesis, and handling of this carboxamide is essential for the efficient production of vital medicines.

PART 1: this compound: A Theoretical Overview

The molecular formula for this compound is C₅H₃BrN₂O₃. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Nitrogen: 14.007, Oxygen: 15.999), its molecular weight can be calculated.

Theoretical Molecular Weight Calculation:

-

(5 x 12.011) + (3 x 1.008) + (1 x 79.904) + (2 x 14.007) + (3 x 15.999) = 219.00 g/mol

The structure consists of a pyrazine ring substituted with a bromine atom at position 6, a hydroxyl group at position 3, and a carboxylic acid group at position 2. Its acidic nature and the electron-withdrawing properties of the pyrazine ring and bromine atom suggest it is a reactive molecule, likely to undergo decarboxylation or esterification under certain conditions. This inherent reactivity is the probable reason for its status as a short-lived intermediate rather than an isolated, stable compound.

PART 2: A Comprehensive Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide

The focus now shifts to the stable, isolable, and commercially vital derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No: 259793-88-9).[3][4][5][6] This compound is the direct precursor used in advanced stages of Favipiravir synthesis.

Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide have been experimentally determined and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 259793-88-9 | [3][5][7] |

| Molecular Formula | C₅H₄BrN₃O₂ | [3][5][7] |

| Molecular Weight | 218.01 g/mol | [3][7][8] |

| Appearance | Pale yellow to light brown solid powder | [7][8] |

| Melting Point | 190 - 193 °C | [7] |

| Purity (Typical) | ≥97-99% (by HPLC) | [8] |

| Storage | 2-8 °C, under inert gas (Nitrogen or Argon) | [7] |

| Synonyms | 6-Bromo-3-oxo-3,4-dihydro-pyrazine-2-carboxylic acid amide | [7] |

Critical Role in Antiviral Synthesis: The Favipiravir Pathway

6-Bromo-3-hydroxypyrazine-2-carboxamide is not an end product but a crucial stepping stone. Its primary and most significant application is as a key intermediate in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent RNA polymerase inhibitor used against a variety of RNA viruses.[1][9] The bromo-substituent at the 6-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions, such as fluorination, which is a critical step in the synthesis of Favipiravir.

The diagram below illustrates the logical flow from the parent acid to the final active pharmaceutical ingredient (API).

Caption: Synthetic relationship from parent acid to Favipiravir.

Synthesis Methodology: From Precursor to Product

The synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide is a well-established process, often starting from its non-brominated precursor, 3-hydroxypyrazine-2-carboxamide. The causality behind this choice is clear: the pyrazine ring is activated towards electrophilic substitution, and the amide and hydroxyl groups direct the bromination.

A common and effective method involves the direct bromination of 3-hydroxypyrazine-2-carboxamide.[10][11]

Experimental Protocol: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

-

Reaction Setup: To a suitable reaction vessel (e.g., a three-neck flask) equipped with a stirrer and under a nitrogen atmosphere, add 3-hydroxypyrazine-2-carboxamide and a solvent such as acetonitrile.

-

pH Adjustment: Control the pH of the solution to a weakly acidic condition (pH 5.5-6.5) by adding an acid like acetic acid or phosphoric acid.[10] This step is critical; maintaining a weakly acidic environment ensures the reaction proceeds under mild conditions, which minimizes side reactions and improves the purity and yield of the final product.[10]

-

Bromination: Cool the reaction mixture (e.g., to 5-25 °C) and slowly add liquid bromine as the brominating agent.[10] The controlled temperature prevents runaway reactions and decomposition of the product.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the product can be isolated through filtration. The collected solid is then washed to remove residual reagents and dried under vacuum to yield 6-bromo-3-hydroxypyrazine-2-formamide.[10]

The following workflow diagram visualizes this synthetic process.

Caption: Workflow for the synthesis of the target carboxamide.

Safety, Handling, and Storage

As with any halogenated organic compound, proper handling of 6-Bromo-3-hydroxypyrazine-2-carboxamide is imperative for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

-

Storage: Store containers tightly sealed in a cool, dry place, protected from light.[7] Recommended storage is at refrigerator temperatures (2-8 °C) under an inert atmosphere.[7]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Conclusion

While this compound is the nominal topic, a deeper investigation reveals its primary significance lies in its stable and synthetically crucial derivative, 6-Bromo-3-hydroxypyrazine-2-carboxamide. This carboxamide is a cornerstone intermediate for producing Favipiravir, a drug at the forefront of antiviral research. For scientists and professionals in drug development, a thorough understanding of the synthesis, properties, and handling of this key intermediate is not merely academic—it is a practical necessity for advancing the production of life-saving therapeutics. The methodologies and data presented in this guide provide a solid foundation for the safe and efficient utilization of this pivotal chemical compound.

References

-

Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide. [Link]

-

Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. [Link]

-

Pharmaffiliates. CAS No : 259793-88-9 | Product Name : 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

-

Karataş, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. [Link]

-

Liu, F., et al. (2017). A practical and step-economic route to Favipiravir. Chemical Papers. [Link]

-

Request PDF. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

-

Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

-

Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Bioorganic Chemistry. [Link]

-

Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

-

PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

- Google Patents. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.

- Google Patents. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.

-

Beijing HuiKang BoYuan Chemical Tech CO.,LTD. 6-bromo-3-hydroxypyrazine-2-carboxamide. [Link]

-

PharmaCompass. This compound amide. [Link]

-

IndiaMART. 6-Bromo-3-hydroxypyrazine-2-carboxamide Solid Chemical. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

Sources

- 1. 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 [chemicalbook.com]

- 2. 6-Bromo-3-hydroxypyrazine-2-carboxamide | C5H4BrN3O2 | CID 9794418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 259793-88-9|6-Bromo-3-hydroxypyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [synthonix.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 6-bromo-3-hydroxypyrazine-2-carboxamide - Protheragen [protheragen.ai]

- 8. indiamart.com [indiamart.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 11. EP3309149A1 - 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same - Google Patents [patents.google.com]

6-Bromo-3-hydroxypyrazine-2-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid and Its Analogs for Pharmaceutical Research

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of pharmaceutical compounds. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a key structural motif in medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this paper establishes a robust analytical framework by evaluating its structural analogs, including the closely related synthetic precursor 6-bromo-3-hydroxypyrazine-2-carboxamide and the parent compound, pyrazine-2-carboxylic acid. We delve into the molecular determinants of solubility for this class of compounds, present authoritative, step-by-step protocols for both thermodynamic and kinetic solubility assays, and discuss the profound implications of solubility data on the drug development lifecycle, from synthetic route optimization to predicting in vivo performance. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and experimentally determine the solubility of novel pyrazine-based compounds.

Introduction: The Pyrazine Scaffold and the Data Gap

The pyrazine-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of several therapeutic agents. Its derivatives are investigated for a range of biological activities, including antimycobacterial and antiviral properties.[1][2] this compound and its amide analog, 6-bromo-3-hydroxypyrazine-2-carboxamide, are significant as building blocks in the synthesis of antiviral agents like Favipiravir.[3][4] The solubility of such intermediates is not merely a physical data point; it is a critical variable that governs reaction efficiency, purification strategies, and ultimately, the scalability of a synthetic process.[5]

Despite its importance, direct, publicly available quantitative solubility data for this compound is limited. This guide addresses this gap by providing a detailed theoretical and practical framework. We will analyze the structural features influencing its solubility, present qualitative data for its close analog, and provide robust, field-proven experimental protocols to enable researchers to generate high-quality, reliable solubility data in their own laboratories.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a molecule is fundamentally dictated by its structure. The interplay of functional groups determines its polarity, ability to form hydrogen bonds, and ionization state (pKa), which collectively control its interaction with various solvents.

Key structural determinants for this compound include:

-

Pyrazine Ring: Aromatic and heterocyclic, containing two nitrogen atoms, which can act as hydrogen bond acceptors.

-

Carboxylic Acid Group (-COOH): A polar, ionizable group that can act as both a hydrogen bond donor and acceptor, significantly enhancing aqueous solubility, particularly at pH values above its pKa.

-

Hydroxyl Group (-OH): A polar group capable of hydrogen bonding, contributing to solubility in polar protic solvents.

-

Bromo Group (-Br): An electron-withdrawing group that increases molecular weight and lipophilicity, which tends to decrease aqueous solubility.

The amide analog replaces the carboxylic acid with a carboxamide (-CONH2), which is also polar and capable of hydrogen bonding but is generally less acidic than a carboxylic acid.[4]

Table 1: Physicochemical Properties of Target Compound and Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Notes |

| This compound | C₅H₃BrN₂O₃ | 234.99 | ~2-3 (acidic) | Data is largely predictive. The carboxylic acid is the primary acidic site. |

| 6-bromo-3-hydroxypyrazine-2-carboxamide | C₅H₄BrN₃O₂ | 218.01 | 9.02 ± 0.60 | The amide proton is weakly acidic.[4] |

| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 2.9 | The parent scaffold is a weak acid.[2] |

Qualitative Solubility Profile and Key Considerations

While quantitative data is scarce, qualitative solubility information for related compounds can be gathered from supplier safety data sheets and publications. The antiviral drug Favipiravir (which shares the core scaffold but has a fluorine instead of bromine and is an amide) is reported to be slightly soluble in DMSO and methanol.[6] The related intermediate, 6-bromo-3-hydroxypyrazine-2-carboxamide, is expected to have low aqueous solubility due to the hydrophobic bromine atom and its crystalline nature.

Table 2: General and Qualitative Solubility of Pyrazine Analogs

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale & Supporting Data |

| Water (neutral pH) | Polar Protic | Low to Very Low | The lipophilic bromo group and planar structure likely lead to strong crystal lattice energy, counteracting the polarity of the -COOH and -OH groups. |

| Aqueous Base (e.g., 5% NaHCO₃) | Polar Protic, Basic | Soluble | The carboxylic acid group will deprotonate to form a highly polar carboxylate salt, which is significantly more water-soluble. |

| Aqueous Acid (e.g., 5% HCl) | Polar Protic, Acidic | Low | The pyrazine nitrogens are weakly basic and may be protonated, but this effect is often insufficient to overcome low intrinsic solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Moderately Soluble | A strong polar aprotic solvent capable of disrupting crystal lattice and solvating polar functional groups. Analogs are soluble in DMSO.[7] |

| Methanol / Ethanol | Polar Protic | Slightly Soluble | Can act as both hydrogen bond donor and acceptor, but less polar than water. Analogs are slightly soluble in methanol.[6][] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO. A related compound, Favipiravir, is sparingly soluble in acetonitrile.[9] |

| Dichloromethane / Chloroform | Non-polar / Weakly Polar | Very Low to Insoluble | The molecule's overall polarity is too high for significant solubility in non-polar solvents.[10] |

The Imperative of Solubility Data in Pharmaceutical Development

Determining a compound's solubility is not an academic exercise; it is a critical step that influences subsequent research and development decisions.[11][12]

-

For Medicinal Chemists: Solubility data guides structure-activity relationship (SAR) and structure-property relationship (SPR) optimization. Poor solubility can lead to unreliable results in biological assays.[13][14]

-

For Process Chemists: In synthesis, the solubility of an intermediate like 6-bromo-3-hydroxypyrazine-2-carboxamide in various solvents dictates the choice of reaction media, affects reaction rates, and is fundamental to developing effective purification and crystallization protocols.

-

For Formulation Scientists: The thermodynamic solubility represents the absolute upper limit of concentration in solution, a crucial factor for developing viable oral or parenteral formulations.[14][15] Poor aqueous solubility is a primary contributor to poor oral bioavailability.[14]

It is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[13][16][17]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is a lower-throughput, more resource-intensive measurement that provides the definitive solubility value crucial for later-stage development.[14][15][18]

Experimental Protocols for Accurate Solubility Determination

The following protocols are presented as self-validating systems, incorporating controls and precise analytical readouts to ensure trustworthy and reproducible data.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the gold standard for determining equilibrium solubility and is essential for lead optimization and pre-formulation studies.[14][19]

Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific buffer at equilibrium.

Materials:

-

Test compound (solid powder, crystalline form if available)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Calibrated analytical balance, vortex mixer, thermomixer or orbital shaker

-

HPLC-UV or LC-MS/MS system

-

Solubility filter plates (e.g., 0.45 µm PVDF) or centrifuge

Methodology:

-

Preparation of Standards:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a calibration curve by performing serial dilutions of the stock solution with a 50:50 mixture of Acetonitrile:Water to generate standards from ~1 µM to 200 µM. This range should be adjusted based on the expected solubility.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the solid test compound into a glass vial. This should be in significant excess of the expected solubility.

-

Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial. The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.

-

Prepare at least three replicates for each compound. Include a positive control (a compound with known solubility).

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermomixer or orbital shaker set to a consistent speed (e.g., 700 rpm) and temperature (e.g., 25°C or 37°C).

-

Incubate for 24 to 48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[15]

-

-

Phase Separation:

-

After incubation, allow the vials to stand for 30 minutes for larger particles to settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid pellet.

-

Separate the dissolved compound from the undissolved solid. This is a critical step. Use one of the following methods:

-

Filtration: Use a solubility filter plate to filter the supernatant. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

-

-

Quantification:

-

Dilute the clear filtrate/supernatant with the same 50:50 Acetonitrile:Water mixture used for the standards.

-

Analyze the diluted samples and the calibration standards via a validated HPLC-UV or LC-MS/MS method.[16][18]

-

Calculate the concentration of the dissolved compound in the sample by interpolating its response against the calibration curve. Account for the dilution factor to determine the final solubility in µg/mL or µM.

-

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early discovery phases to quickly rank compounds and identify potential solubility liabilities.[17][20]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

Test compound (10 mM stock in 100% DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom for UV, or clear plates for nephelometry)

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

Methodology:

-

Plate Setup:

-

Incubation:

-

Seal the plate and mix thoroughly on a plate shaker.

-

Incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[16] This is a much shorter incubation than the thermodynamic assay.

-

-

Detection & Quantification (Choose one method):

-

A) Nephelometry (Light Scattering):

-

Place the plate directly into a nephelometer.

-

Measure the amount of light scattered by the suspended particles (precipitate) in each well.

-

The concentration at which the light scattering signal rises significantly above the background is reported as the kinetic solubility.[11]

-

-

B) Direct UV Assay (after filtration):

-

Transfer the contents of the incubation plate to a solubility filter plate.

-

Filter the solutions into a fresh UV-compatible 96-well plate.

-

Measure the UV absorbance of the clear filtrate at the compound's λ_max.

-

The concentration is determined by comparing the absorbance to a calibration curve prepared in a mixture of buffer and DMSO that mimics the final assay conditions.[20] The highest concentration that remains in solution is the kinetic solubility.

-

-

Conclusion and Future Outlook

For drug development professionals, theoretical analysis is insufficient. The generation of precise, empirical solubility data is paramount. The detailed protocols provided for both thermodynamic and kinetic solubility assays offer a reliable pathway to obtaining this critical information. Accurate solubility data for intermediates like this compound is an indispensable tool, enabling the rational design of scalable synthetic routes, efficient purification processes, and ultimately, accelerating the development of novel therapeutics.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

protocols.io. In-vitro Thermodynamic Solubility.

-

United States Biological. Favipiravir (T-705) CAS: 259793-96-9.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

LEAPChem. China Cheap Favipiravir丨CAS 259793-96-9 Manufacturers Suppliers Factory.

-

R&D Systems. Favipiravir | RNA/DNA Polymerase Inhibitors.

-

Solubility of Things. Pyrazine-2-carboxylic acid.

-

AdipoGen Life Sciences. Favipiravir | CAS 259793-96-9.

-

BOC Sciences. CAS 259793-96-9 Favipiravir.

-

PubMed. In vitro solubility assays in drug discovery.

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Evotec. Thermodynamic Solubility Assay.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

-

WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

-

ChemicalBook. 6-bromo-3-hydroxypyrazine-2-carboxamide.

-

Protheragen. 6-bromo-3-hydroxypyrazine-2-carboxamide.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.

-

PubChem. 6-Bromo-3-hydroxypyrazine-2-carboxamide.

-

Semantic Scholar. Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.

-

University of Toronto. Solubility of Organic Compounds.

-

Wikipedia. Pyrazinoic acid.

-

NIH National Library of Medicine. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 3. 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 [chemicalbook.com]

- 4. 6-bromo-3-hydroxypyrazine-2-carboxamide - Protheragen [protheragen.ai]

- 5. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. adipogen.com [adipogen.com]

- 9. leapchem.com [leapchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. evotec.com [evotec.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. enamine.net [enamine.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Guide to the Spectroscopic Properties of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid: Analysis and Data Interpretation

Introduction: A Key Intermediate in Antiviral Drug Synthesis

6-Bromo-3-hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical industry. Its structure, featuring a substituted pyrazine ring, positions it as a critical building block and key intermediate in the synthesis of potent antiviral agents, most notably Favipiravir.[1][2][3] Favipiravir has demonstrated activity against a broad spectrum of RNA viruses, underscoring the importance of meticulously characterizing its synthetic precursors.[4]

This technical guide provides an in-depth analysis of the spectroscopic profile of this compound. Understanding its spectral characteristics is paramount for researchers and drug development professionals for several reasons: it ensures the identity and purity of the intermediate, enables reaction monitoring during synthesis, and provides a foundational dataset for quality control and regulatory submissions. While direct experimental spectra for the carboxylic acid are not widely published, we will leverage data from its closely related precursor, 6-Bromo-3-hydroxypyrazine-2-carboxamide, to provide a robust and scientifically grounded interpretation.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of keto-enol tautomerism, a common feature in hydroxypyrazines. The molecule can exist in equilibrium between the hydroxy form and the oxo (or pyrazinone) form. In solid state and in many solvents, the equilibrium often favors the more stable oxo-form, which is technically named 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxylic acid. This equilibrium is crucial as it influences the molecule's electronic environment and, consequently, its spectroscopic signatures. For the purpose of this guide, we will consider both tautomers, with the understanding that the observed spectra will likely represent the predominant tautomeric form under the analysis conditions.

Caption: General workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy Protocol

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the acidic protons and the main compound structure, preventing signal loss due to rapid exchange that might occur in solvents like D₂O.

-

Acquisition :

-

¹H NMR : Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR : Acquire at least 1024 scans using a proton-decoupled pulse sequence.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

FT-IR Spectroscopy Protocol

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing : Perform a background subtraction using a scan of the empty ATR crystal. Identify and label significant peaks.

Mass Spectrometry Protocol

-

Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a GC-MS or a direct insertion probe system.

-

Sample Preparation : For a direct insertion probe, place a small amount of the solid sample in a capillary tube. For GC-MS, dissolve the sample in a suitable volatile solvent like methanol or ethyl acetate.

-

Acquisition : Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 50-500.

-

Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak, paying close attention to the isotopic pattern for bromine. Identify key fragment ions to corroborate the proposed structure.

Conclusion

This compound is a molecule whose structural and electronic properties are readily elucidated through a combination of standard spectroscopic techniques. The predicted NMR, IR, and MS data provide a clear and unique fingerprint for this important pharmaceutical intermediate. The key identifying features include the characteristic broad O-H stretch of a carboxylic acid in the IR spectrum, the downfield-shifted carboxylic proton in the ¹H NMR spectrum, and the distinctive M/M+2 isotopic pattern of the molecular ion in the mass spectrum. This guide provides researchers and developers with the foundational knowledge and validated protocols necessary to confidently identify, characterize, and utilize this compound in the synthesis of next-generation therapeutics.

References

-

Krátký, M., Stolaříková, J., & Vinšová, J. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 204-219. Available at: [Link]

-

Protheragen. (n.d.). 6-bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

-

Doležal, M., Krátký, M., & Palek, L. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available at: [Link]

-

Karataş, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 1167-1174. Available at: [Link]

-

Titova, I. A., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry, 46, 495-510. Available at: [Link]

-

Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

-

Titova, I. A., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Center for Biotechnology Information. Available at: [Link]

-

Synthonix. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide - [B40797]. Retrieved from [Link]

-

Patel, N. B. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). Available at: [Link]

-

Al-Dhison, Y. A. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). REVISTA DE CHIMIE, 73(4). Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Bromo-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

Sources

physical characteristics of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Physical Characterization of 6-Bromo-3-hydroxypyrazine-2-carboxylic acid

Foreword: Navigating the Known and the Unknown

In the landscape of chemical research and pharmaceutical development, the precise characterization of molecular entities is the bedrock upon which all subsequent work is built. This guide focuses on this compound, a substituted pyrazine derivative. Pyrazine cores are of significant interest due to their prevalence in bioactive molecules and approved therapeutics. A critical point of clarification is the distinction between the subject of this guide, the carboxylic acid (CAS No. 1260667-67-1), and its more frequently documented amide counterpart, 6-Bromo-3-hydroxypyrazine-2-carboxamide (CAS No. 259793-88-9), a known building block in the synthesis of antiviral agents like Favipiravir.[1][2][3]

Publicly available experimental data on the is notably scarce. Therefore, this document adopts a dual-pronged approach. It will first present the established molecular information. Secondly, and more critically, it will serve as a comprehensive technical guide outlining the authoritative experimental protocols and the underlying scientific rationale for the thorough characterization of this compound. This is the self-validating system of inquiry that defines rigorous scientific practice: establishing not just what a compound's properties are, but how they are reliably determined and why those determinations are crucial for its application.

Part 1: Molecular Identity and Known Properties

The foundational step in characterizing any compound is to establish its molecular identity. For this compound, we can definitively state its structural and molecular formula.

Molecular Structure

The molecule consists of a pyrazine ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. The tautomeric nature of the hydroxyl group on the pyrazine ring means it can exist in equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine. For the purpose of this guide, we will refer to the hydroxyl form, but researchers should be aware of this potential tautomerism as it can influence its spectroscopic and chemical properties.

Summary of Physicochemical Data

The following table summarizes the confirmed and computationally predicted data for this compound. It is crucial to note that most physical properties like melting point and solubility have not been experimentally reported in peer-reviewed literature and must be determined empirically.

| Property | Data | Source |

| CAS Number | 1260667-67-1 | [4] |

| Molecular Formula | C₅H₃BrN₂O₃ | [4] |

| Molecular Weight | 218.99 g/mol | Calculated |

| Appearance | Expected to be a solid, likely crystalline, powder. Color can range from off-white to yellow/brown. | General chemical principles |

| Melting Point | Not reported. Must be determined experimentally. | - |

| Solubility | Not reported. Expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous solutions will be pH-dependent due to the carboxylic acid and hydroxyl groups. | General chemical principles |

| pKa | Not reported. Expected to have at least two pKa values: one for the acidic carboxylic acid proton (estimated range 2-4) and another for the protonation/deprotonation of the pyrazine-hydroxyl system. | [5] |

Part 2: A Protocol-Driven Guide to Experimental Characterization

This section details the necessary experiments to fully characterize the physical properties of this compound. The causality behind each methodological choice is explained to provide a framework for robust scientific inquiry.

Thermal Analysis: Melting Point Determination

Causality: The melting point is a fundamental physical constant and a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad melting range typically signifies the presence of impurities, which depress and broaden the melting transition.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the compound into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20°C below the expected melting point (a preliminary, fast run can estimate this). Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Caption: Workflow for melting point determination.

Spectroscopic Confirmation and Structural Elucidation

Spectroscopy provides an unambiguous fingerprint of a molecule's structure and functional groups. A combined approach using NMR, IR, and Mass Spectrometry is essential for complete characterization.

Causality: This multi-faceted approach ensures that every aspect of the molecular structure is validated. NMR confirms the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and Mass Spectrometry confirms the molecular weight and elemental composition.

Caption: Integrated workflow for spectroscopic characterization.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Protocol:

-

Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent, likely DMSO-d₆, due to the presence of acidic protons and expected higher solubility.

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum: A single peak in the aromatic region (δ 7.5-8.5 ppm) for the lone pyrazine proton. Very broad signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, likely above δ 10 ppm, which would disappear upon adding a drop of D₂O to the sample.[6]

-

-

¹³C NMR Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Spectrum: Five distinct signals in the δ 110-170 ppm range. The carboxyl carbon will be the most downfield (δ 165-185 ppm).[6] The carbon bearing the bromine will be significantly shifted compared to an unsubstituted pyrazine.

-

2.2.2 Fourier-Transform Infrared (IR) Spectroscopy

-

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the dry, powdered sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Causality and Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad, strong band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, resulting from strong hydrogen bonding. This is a hallmark of a carboxylic acid.[6][7][8]

-

C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1680 cm⁻¹, characteristic of a carbonyl in a conjugated, hydrogen-bonded system.[7][8]

-

C-O Stretch & O-H Bend: Medium to strong bands in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.[8]

-

Aromatic C=C/C=N Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

2.2.3 High-Resolution Mass Spectrometry (HRMS)

-

Protocol (Electrospray Ionization - ESI):

-

Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

-

-

Causality and Expected Results:

-

Molecular Ion Peak: HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₅H₃BrN₂O₃).

-

Isotopic Pattern: A key diagnostic feature will be the presence of two peaks of nearly equal intensity separated by ~2 m/z units (M and M+2). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9] In negative ion mode, the [M-H]⁻ ion would be observed at m/z 216.9308 and 218.9288.

-

Part 3: Solubility and Acidity